1-Piperidinecarboxamide

Overview

Description

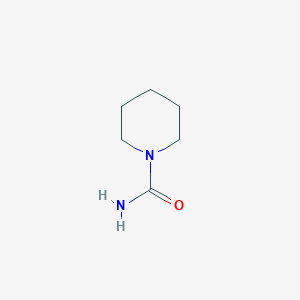

1-Piperidinecarboxamide is a compound with the molecular formula C6H12N2O . It is also known by other names such as piperidine-1-carboxamide, 1-Carbamylpiperidine, and 1-carbamoylpiperidine .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) . The IUPAC Standard InChI for the compound is InChI=1S/C6H12N2O/c7-6(9)8-4-2-1-3-5-8/h1-5H2, (H2,7,9) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 128.17 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 128.094963011 g/mol .

Scientific Research Applications

Inhibitor of Anaplastic Lymphoma Kinase : Piperidine carboxamide 1 has been identified as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), with potential implications in cancer therapy (M. Bryan et al., 2012).

Inhibitors of Soluble Epoxide Hydrolase : Compounds including 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide have been discovered as inhibitors of soluble epoxide hydrolase, which are useful for investigating various disease models (R. Thalji et al., 2013).

Antagonists of Transient Receptor Potential Vanilloid-1 (TRPV1) : Piperidine carboxamides have been developed as antagonists of TRPV1, a target for pain treatment (W. Cheung et al., 2008).

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist : 1-Piperidinecarboxamide derivatives have been found to be selective antagonists for CGRP receptors, which are relevant in treating migraines (D. Hay et al., 2006).

Anti-Acetylcholinesterase Activity : Certain derivatives of this compound have been synthesized and evaluated for their anti-acetylcholinesterase activity, potentially relevant in treating dementia (H. Sugimoto et al., 1990).

Cannabinoid Receptor Antagonists : Piperidine derivatives have been studied as antagonists for cannabinoid receptors, with potential therapeutic applications in mitigating harmful side effects of cannabinoids (R. Lan et al., 1999).

Inhibitors of Human DNA Topoisomerase IIα : Certain piperidinecarboxamides have shown anti-proliferative properties against cancer cells by inhibiting human DNA topoisomerase IIα (Nehmedo G. Fawzy et al., 2019).

Thermochemical Properties : The standard molar enthalpies of formation of 1-, 3- and 4-piperidinecarboxamide have been determined, which is important for understanding their molecular structure and behavior (M. R. D. Silva et al., 2007).

Antitussive Properties : 4-Phenyl-1-piperidinecarboxamide (AH 1932) has been shown to markedly inhibit coughing in laboratory animals, suggesting potential as a cough suppressant (R. T. BRITTAIN et al., 1968).

Metabolic Interaction Studies : Casopitant, a this compound derivative, has been studied for its metabolic interactions, particularly involving cytochrome P450 3A4, which is crucial for drug-drug interaction studies (M. Pellegatti et al., 2009).

Antiviral Activity : Piperidine-4-carboxamide CCR5 antagonists have been developed with highly potent anti-HIV-1 activity, representing a significant advancement in antiviral therapy (S. Imamura et al., 2006).

Anticonvulsant Potential : Compounds based on 2-piperidinecarboxylic acid and related pharmacophores have been synthesized and evaluated for their anticonvulsant activity (B. Ho et al., 2001).

Mechanism of Action

Piperidine-1-carboxamide, also known as 1-Piperidinecarboxamide, is a compound with a heterocyclic moiety that has the molecular formula (CH2)5NH . Over the years, many therapeutic properties of this compound have been observed .

Target of Action

Piperidine-1-carboxamide has been found to target the Anaplastic Lymphoma Kinase (ALK), which is an important and attractive target for the design of new anticancer drugs . It also modulates the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which functions as an irritant sensor and is a therapeutic target for treating pain, itch, and respiratory diseases .

Mode of Action

Piperidine-1-carboxamide interacts with its targets, leading to changes in their function. For instance, it acts as a potent, noncovalent agonist of the human TRPA1 channel . It binds to a hydrophobic site located at the interface of the pore helix 1 (PH1) and S5 and S6 transmembrane segments .

Biochemical Pathways

Piperidine-1-carboxamide affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These pathways are involved in cell proliferation, apoptosis, and other cellular processes.

Result of Action

Piperidine-1-carboxamide has been observed to have anticancer potential. It acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . It leads to inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells .

properties

IUPAC Name |

piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPCTNUQYWIIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062220 | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2158-03-4 | |

| Record name | 1-Piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PIPERIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B92J0WM0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological targets of compounds containing the piperidine-1-carboxamide moiety?

A1: Compounds containing the piperidine-1-carboxamide moiety have been explored for their interaction with various biological targets, including:

- Tankyrases []: These enzymes are involved in Wnt signaling, telomere maintenance, and mitosis regulation. Inhibition of tankyrases has potential therapeutic applications in cancer, multiple sclerosis, cardiovascular diseases, and inflammation.

- COX-2 and sEH []: Some piperidine-1-carboxamide derivatives exhibit dual inhibitory activity against cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). These enzymes play roles in inflammation and blood pressure regulation, making such dual inhibitors potentially useful for treating inflammatory conditions and preventing blood pressure elevation.

- Calcitonin gene-related peptide (CGRP) receptors [, , ]: These receptors are implicated in migraine pathogenesis. Piperidine-1-carboxamide derivatives acting as CGRP receptor antagonists, such as BIBN4096BS (Olcegepant) [], have shown promise in treating migraine by blocking the actions of CGRP, a neuropeptide involved in pain signaling.

- Farnesyl protein transferase (FPTase) [, , ]: This enzyme is involved in the post-translational modification of proteins, including the Ras protein, which is frequently mutated in cancer. Inhibition of FPTase by piperidine-1-carboxamide derivatives, such as SCH66336 [], can disrupt Ras signaling and inhibit tumor growth.

- Fatty acid amide hydrolase (FAAH) [, , , , ]: FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide. Inhibition of FAAH by piperidine-1-carboxamide derivatives, such as PF-04457845 [], leads to increased anandamide levels and produces analgesic, anxiolytic, and anti-inflammatory effects.

Q2: How does the inhibition of Tankyrases by piperidine-1-carboxamide derivatives impact cellular processes?

A2: Piperidine-1-carboxamide derivatives that inhibit Tankyrases interfere with the enzymes' ability to regulate various cellular processes []. This inhibition can lead to:

Q3: What are the potential therapeutic benefits of dual COX-2 and sEH inhibition by certain piperidine-1-carboxamide derivatives?

A3: Dual inhibition of COX-2 and sEH by specific piperidine-1-carboxamide derivatives presents potential advantages in treating inflammatory conditions []. This is because:

Q4: What is the molecular formula and weight of piperidine-1-carboxamide?

A4: The molecular formula of piperidine-1-carboxamide is C6H12N2O, and its molecular weight is 128.17 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize piperidine-1-carboxamide derivatives?

A5: Various spectroscopic techniques are employed to characterize piperidine-1-carboxamide derivatives, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy [, , ]: This technique provides information about the structure, dynamics, and interactions of molecules. Both 1H NMR and 13C NMR are commonly used.

- Fourier Transform Infrared (FTIR) Spectroscopy []: This technique identifies functional groups and chemical bonds present in a molecule by analyzing its absorption of infrared light.

- Mass Spectrometry [, , ]: This technique is used to determine the molecular weight and fragmentation patterns of molecules, providing insights into their structure and composition.

- X-ray Crystallography [, , ]: This technique allows the determination of the three-dimensional structure of molecules in their crystalline state, providing valuable information about their conformation and intermolecular interactions.

Q6: How does the substitution pattern on the piperidine ring influence the activity of piperidine-1-carboxamide derivatives as FAAH inhibitors?

A6: The substitution pattern on the piperidine ring plays a crucial role in determining the potency and selectivity of piperidine-1-carboxamide derivatives as FAAH inhibitors. For instance, the introduction of a bulky substituent, such as a quinolinylmethyl group, at the 4-position of the piperidine ring significantly enhances the inhibitory activity against FAAH. This observation is exemplified by the potent FAAH inhibitors PF-750 and PF-622, which exhibit remarkable selectivity for FAAH over other mammalian serine hydrolases [].

Q7: Can you provide an example of how structure-activity relationship studies have been used to improve the properties of piperidine-1-carboxamide-based CGRP receptor antagonists?

A7: Initial CGRP receptor antagonists based on a (3R)-amino-(6S)-phenylcaprolactam core exhibited limitations such as modest potency and significant CYP3A4 inhibition []. Structure-activity relationship studies led to the discovery of MK-0974, which demonstrated improved properties:

Q8: What formulation strategies have been investigated to enhance the stability and solubility of piperidine-1-carboxamide-based drugs?

A8: To address the challenges of stability and solubility often encountered with piperidine-1-carboxamide-based drugs, researchers have explored various formulation strategies, including:

- Salt Formation []: Formulating telcagepant, a CGRP receptor antagonist, as its potassium salt significantly improved its aqueous solubility, enabling the development of solid dosage forms with enhanced stability and bioavailability.

- Amorphous Solid Dispersions []: Preparing amorphous solid dispersions of the potassium salt of telcagepant further enhanced its solubility and dissolution rate, leading to improved oral absorption and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Methyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide](/img/structure/B458911.png)

![N-Benzyl-2-[(16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B458913.png)

![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B458914.png)

![N-benzyl-2-(19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-ylsulfanyl)acetamide](/img/structure/B458917.png)

![3-(Allyloxy)-6-[(2-chloro-6-methyl-4-pyrimidinyl)oxy]pyridazine](/img/structure/B458919.png)

![17-(3,4-Dichlorophenyl)-1-[hydroxy(oxido)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458921.png)

![N,N-Dibutyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458923.png)

![3-bromo-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B458927.png)

![2-tert-butyl-5-{5-(2-tert-butyl-2H-tetraazol-5-yl)-3-[2-(2-tert-butyl-2H-tetraazol-5-yl)ethyl]-3-nitropentyl}-2H-tetraazole](/img/structure/B458928.png)

![8-chloro-2,2-dimethyl-5-propyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B458932.png)